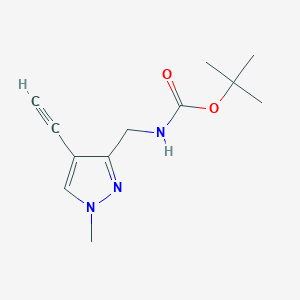

tert-butyl ((4-ethynyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl ((4-ethynyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a carbamate derivative of pyrazole and has several unique properties that make it an attractive candidate for use in various scientific applications.

Aplicaciones Científicas De Investigación

- Indiacen A and Indiacen B Precursor : tert-Butyl ((4-ethynyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate serves as a potential precursor for the synthesis of biologically active natural products like Indiacen A and Indiacen B. These compounds exhibit diverse activities, including anticancer, anti-inflammatory, and analgesic effects .

- Jaspine B Intermediate : ®-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate, an intermediate in the synthesis of the natural product jaspine B, has cytotoxic activity against several human carcinoma cell lines. Researchers have isolated jaspine B from various sponges, making this compound relevant for cancer research .

- Functional Group Transformations : tert-Butyl ((4-ethynyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate undergoes various chemical transformations, such as formylation, reduction, and esterification. These reactions provide valuable insights into synthetic methodologies and functional group interconversions .

- Targeting Enzymes and Receptors : The unique structure of this compound makes it an interesting scaffold for designing enzyme inhibitors or receptor modulators. Researchers explore its potential in drug discovery, especially for diseases related to inflammation, pain, and cancer .

- Horner–Wadsworth–Emmons Olefination : The introduction of the TBS-protected enyne side chain at the 4-position involves this key step. Understanding the synthetic pathways and reactivity patterns contributes to the broader field of organic synthesis .

Natural Product Synthesis

Cytotoxicity Studies

Chemical Biology

Medicinal Chemistry

Organic Synthesis Strategies

Propiedades

IUPAC Name |

tert-butyl N-[(4-ethynyl-1-methylpyrazol-3-yl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-6-9-8-15(5)14-10(9)7-13-11(16)17-12(2,3)4/h1,8H,7H2,2-5H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJPUYDBAXFLTKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NN(C=C1C#C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl ((4-ethynyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2730516.png)

![ethyl [3-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B2730524.png)

![N-[2-(5-Propoxy-1H-indol-3-yl)ethyl]but-2-ynamide](/img/structure/B2730525.png)

![2-(4-Chlorophenoxy)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone](/img/structure/B2730530.png)

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2730538.png)

![3-(4-Fluorobenzoyl)-1-[(4-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2730539.png)